23-epi-26-deoxyactein is a naturally occurring cycloartane triterpene glycoside found primarily in the roots and rhizomes of the Actaea racemosa plant, commonly known as black cohosh. [, , , , , , ] This compound is often found alongside other similar triterpene glycosides, including actein and cimiracemoside A. [, , , ] 23-epi-26-deoxyactein serves as a significant chemical marker for identifying and analyzing Actaea racemosa and its related species. [, ]
23-Epi-26-deoxyactein, also known as 27-deoxyactein, is a triterpene glycoside primarily extracted from the roots of the black cohosh plant (Actaea racemosa). This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and metabolic health. Research indicates that it may exhibit anti-cancer and anti-obesity effects, although further studies are necessary to fully elucidate these benefits in humans.
23-Epi-26-deoxyactein is classified within the category of triterpene glycosides, which are a type of secondary metabolite produced by various plants. It is most notably found in black cohosh, a plant traditionally used in herbal medicine for various ailments, particularly those related to women's health. The compound's chemical structure is characterized by a specific arrangement of carbon rings and functional groups that contribute to its biological activity.
The synthesis of 23-Epi-26-deoxyactein can be achieved through two primary methods:
The extraction process typically requires careful control of temperature and solvent ratios to maximize yield while minimizing degradation of the compound. For instance, studies have shown that ethanolic extracts yield higher concentrations of 23-Epi-26-deoxyactein compared to other solvents .
The molecular formula of 23-Epi-26-deoxyactein is , reflecting its complex structure consisting of multiple carbon rings and hydroxyl groups. The specific arrangement of these atoms contributes to its biological activity.
23-Epi-26-deoxyactein does not undergo extensive metabolism in vivo; studies have shown that it remains largely unchanged when administered to humans . This stability suggests that it may exert its effects directly without significant modification.
In vitro studies using human hepatocytes have demonstrated that no phase I or phase II metabolic reactions occur with this compound, indicating a lack of oxidative or conjugative metabolism . This characteristic may enhance its bioavailability and therapeutic potential.
The proposed mechanisms by which 23-Epi-26-deoxyactein exerts its effects include:
Studies have indicated that 23-Epi-26-deoxyactein can reduce reactive oxygen species production, thereby protecting cells from oxidative stress. Additionally, it has been observed to inhibit adipocyte differentiation in preadipocyte cell lines .
23-Epi-26-deoxyactein is primarily utilized in research settings for its potential health benefits:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: